![molecular formula C12H15N3S3 B14645618 2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole CAS No. 52663-52-2](/img/structure/B14645618.png)
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring linked to a disulfanyl group, which is further connected to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-mercaptobenzothiazole with 4-methylpiperazine in the presence of an oxidizing agent to form the disulfide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine.
Imatinib: N-{5-[4-(4-methylpiperazin-1-yl)methyl]benzamido}-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidinamine.
Uniqueness
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is unique due to its disulfide linkage, which imparts distinct redox properties. This feature differentiates it from other similar compounds and provides unique opportunities for its application in redox biology and chemistry.
Properties
CAS No. |
52663-52-2 |
|---|---|
Molecular Formula |
C12H15N3S3 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H15N3S3/c1-14-6-8-15(9-7-14)18-17-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-9H2,1H3 |
InChI Key |
GLBXWVFONATVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)SSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
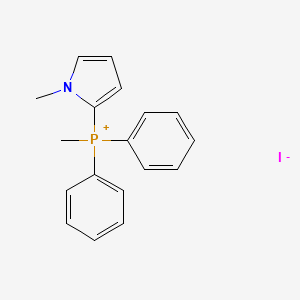
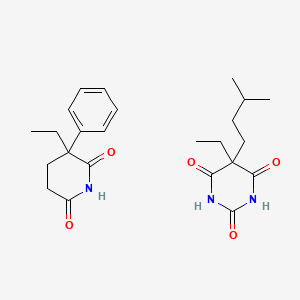
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)


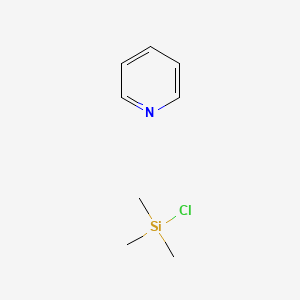
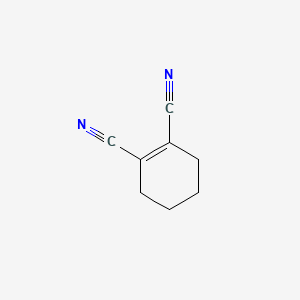
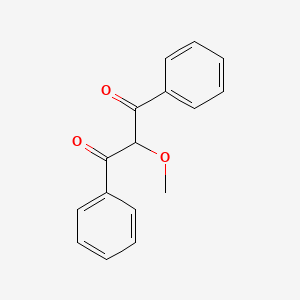
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
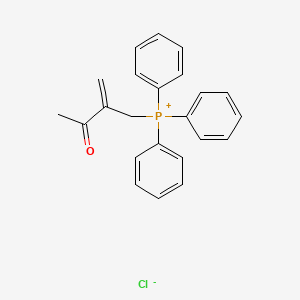

![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)

